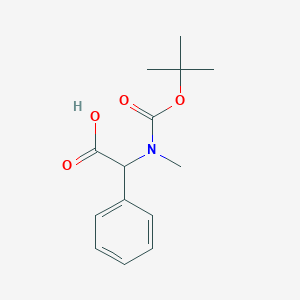

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619276 | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-08-7 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as boc-protected amino acids, are often used in the synthesis of peptides. The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions.

Mode of Action

The mode of action of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is likely related to its role as a Boc-protected amino acid. In peptide synthesis, the Boc group can be selectively removed under acidic conditions, allowing for controlled peptide bond formation.

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in the synthesis of peptides and proteins, which are integral components of numerous biochemical pathways.

Result of Action

The result of the action of this compound is likely the formation of peptides through controlled peptide bond formation. The Boc group protects the amino group during synthesis, preventing side reactions and allowing for the creation of specific peptide sequences.

Action Environment

The action of this compound is highly dependent on the environmental conditions. For instance, the removal of the Boc group requires acidic conditions. Furthermore, factors such as temperature, solvent, and pH can influence the efficiency and selectivity of peptide bond formation.

Biological Activity

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known by its CAS number 30925-11-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- InChI Key : COABPHLHHQAKPL-UHFFFAOYNA-N

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

These values suggest that while the compound shows activity against both Gram-positive and Gram-negative bacteria, its efficacy is lower than that of standard antibiotics like ceftriaxone, which has MIC values of 4 µM against S. aureus and 0.1 µM against E. coli .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the tert-butoxycarbonyl group and the phenyl ring can significantly influence its biological activity. For instance, alterations in the side chain or the introduction of electron-withdrawing groups can enhance antibacterial potency. A comparative analysis of various derivatives shows that compounds with specific substitutions on the phenyl ring exhibited improved antibacterial activity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of phenylacetic acid, including this compound. The results indicated that while many derivatives had varying levels of activity, this particular compound showed promise against multi-drug resistant strains, highlighting its potential as a lead compound for further development .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics in vitro, suggesting potential for oral bioavailability. These studies emphasized the importance of optimizing the chemical structure to enhance solubility and stability .

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is often utilized as a Boc-protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating the formation of peptide bonds. This controlled release mechanism is crucial for synthesizing complex peptides and proteins that play significant roles in biological processes.

Antibacterial Properties

Research indicates that 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid exhibits notable antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

These findings suggest that the compound possesses activity against both Gram-positive and Gram-negative bacteria, although it is less potent than standard antibiotics such as ceftriaxone.

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of this compound reveal that modifications to the tert-butoxycarbonyl group and the phenyl ring can significantly influence its biological efficacy. For instance, introducing electron-withdrawing groups on the phenyl ring tends to enhance antibacterial potency. Comparative analyses of various derivatives demonstrate that specific substitutions can lead to improved activity profiles.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of derivatives of phenylacetic acid, including this compound. Results indicated promising activity against multi-drug resistant bacterial strains, positioning it as a potential lead compound for further development in antibiotic therapies. -

Pharmacokinetic Studies :

Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics in vitro, suggesting potential for oral bioavailability. These studies highlight the importance of optimizing its chemical structure to enhance solubility and stability for therapeutic applications.

Applications in Medicinal Chemistry

The compound's role as a building block in peptide synthesis makes it valuable in developing therapeutics targeting various diseases. Its ability to form peptides can be exploited in creating drugs aimed at treating infections, metabolic disorders, and potentially cancer, given the ongoing research into peptide-based therapies.

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic Acid

- Structural Difference : Lacks the methyl group on the nitrogen, resulting in a molecular weight reduction (~251.28 vs. 265.31 g/mol) .

- Functional Impact : The absence of the methyl group increases steric accessibility, enhancing reactivity in amide bond formation. This compound is used to synthesize enantiomerically pure anticonvulsants, where stereochemistry (S-configuration) critically influences biological activity .

2-(Methylamino)-2-phenylacetic Acid HCl

(R)-2-Amino-2-phenylacetic Acid

TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID

- Structural Difference : Features a p-tolyl (methylphenyl) group instead of phenyl.

Preparation Methods

Boc Protection of Methylamino-Phenylacetic Acid Precursors

The most common synthetic pathway involves sequential Boc protection of a methylamino-phenylacetic acid derivative. A representative protocol involves:

-

Initial coupling : Reacting (S)-methyl 2-amino-3-phenylpropanoate with Boc anhydride in the presence of N-methylmorpholine (NMM) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C.

-

Deprotection and activation : Hydrolysis of the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture (2:3 v/v) to yield the free carboxylic acid.

Key reaction parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C (coupling), RT (hydrolysis) |

| Solvent | THF/H₂O |

| Catalysts/Reagents | NMM, HOBt, LiOH |

This method achieves yields of 65–75% with >95% purity after silica gel chromatography.

Alternative Routes via Imine Intermediates

Recent advances utilize imine intermediates for stereoselective synthesis. For example:

-

Phosphorane-mediated cyclization : Ketoesters derived from phenylacetic acid react with N-Boc-triphenyliminophosphorane in toluene at 120°C for 24–72 hours.

-

Low-temperature coupling : Imine intermediates are treated with phenylacetic acid esters in ethanol at -50°C, followed by HCl quenching and dichloromethane (DCM) extraction.

Comparative yield data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

-

THF/water mixtures : Favored for Boc protection due to balanced solubility of reactants and byproducts.

-

Toluene : Optimal for high-temperature imine cyclization, minimizing side reactions.

Low-temperature conditions (-50°C) enhance stereochemical control during imine coupling, reducing epimerization risks.

Catalytic Systems

-

N-Methylmorpholine (NMM) : Effective for neutralizing HCl byproducts during Boc activation.

-

Isothiourea derivatives : Improve reaction rates in imine-based routes by facilitating proton transfer.

Catalyst performance :

Characterization and Quality Control

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) :

Mass Spectrometry

Case Studies in Process Development

Large-Scale Synthesis (Patent US10544189B2)

A patented multi-kilogram process involves:

-

Stepwise coupling : Sequential addition of HOBt and NMM to pre-cooled methyl 2-amino-3-phenylpropanoate.

-

Workup and isolation : Filtration through celite, DCM washing, and crystallization from hexane/ethyl acetate.

Scale-up challenges :

Stereochemical Integrity Preservation

A study demonstrated that using iPr₂EtN at -50°C suppresses epimerization, maintaining >99% enantiomeric excess (ee). In contrast, reactions at room temperature resulted in 15–20% epimerization.

Challenges and Mitigation Strategies

Diastereomer Formation

The compound’s α-chiral center is prone to racemization during Boc deprotection. Solutions include:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, and how is its structural integrity validated?

- Methodological Answer : The synthesis typically involves Boc protection of a methylamino-phenylacetic acid precursor. For example, the (S)-enantiomer is synthesized via sequential coupling and deprotection steps, as described in peptide mimetic studies. Key intermediates are characterized using ESI–MS (e.g., m/z 411.2 [M+H]+ for methyl ester derivatives) and NMR (1H/13C) to confirm regiochemistry and stereointegrity . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. How does the tert-butoxycarbonyl (Boc) group affect the compound’s reactivity in aqueous vs. organic environments?

- Methodological Answer : The Boc group enhances solubility in aprotic solvents (e.g., THF, DCM) and stabilizes the amine against nucleophilic attack. Deprotection under acidic conditions (e.g., TFA) or basic hydrolysis (LiOH in THF/H₂O, 2:3 v/v) selectively removes the Boc group while preserving the phenylacetic acid core .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR) for derivatives of this compound?

- Methodological Answer : Anomalous NMR signals may arise from rotameric equilibria or residual solvent effects. Use VT-NMR (variable temperature) to suppress rotational isomers or employ COSY/NOESY to confirm spatial correlations. For ESI–MS discrepancies, high-resolution mass spectrometry (HRMS) or isotopic labeling clarifies fragmentation pathways .

Q. How can enantiomeric purity be maintained during the synthesis of chiral derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or chiral HPLC for resolution. For example, (R)-2-amino-2-phenylacetic acid precursors are synthesized using enantioselective enzymatic hydrolysis, achieving >99% ee, as validated by chiral GC/MS .

Notes for Experimental Design

- Stereochemical Control : Use chiral auxiliaries (e.g., Mosher’s acid) to assign absolute configuration .

- Scale-Up Challenges : Optimize Boc deprotection stoichiometry to minimize side reactions (e.g., tert-butyl cation formation) .

- Safety Protocols : Follow GHS guidelines (H302, H315, H319) for handling irritants; use fume hoods during TFA-mediated deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.